molecular formula C7H16NO5P B8609106 N-[(Diethoxyphosphoryl)methyl]glycine CAS No. 65886-97-7

N-[(Diethoxyphosphoryl)methyl]glycine

Cat. No.: B8609106
CAS No.: 65886-97-7
M. Wt: 225.18 g/mol
InChI Key: UBUHDVBNVFCACG-UHFFFAOYSA-N
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Description

Historical Context of N-Substituted Glycine (B1666218) Analogs in Synthetic Chemistry

The exploration of N-substituted glycine analogs in synthetic chemistry has a rich history, driven by the desire to create novel peptide-like molecules with tailored properties. A significant milestone in this area was the development of "peptoids" (oligo-N-substituted glycines) in the early 1990s. chemimpex.com This innovation provided a modular and efficient solid-phase synthesis method for creating libraries of peptide mimics with diverse side chains. chemimpex.com

The "sub-monomer" approach to peptoid synthesis, where the N-substituted glycine monomer is assembled on the solid support from a primary amine and an acylating agent, revolutionized the field by allowing for a vast array of chemical functionalities to be incorporated. chemimpex.com This versatility has made N-substituted glycine analogs attractive scaffolds in drug discovery, materials science, and for probing biological interactions. The historical development of these synthetic methods has paved the way for the creation of more complex glycine derivatives, including those incorporating organophosphorus moieties.

Current Research Landscape of N-[(Diethoxyphosphoryl)methyl]glycine and Related Structures

While extensive research exists for the broader class of N-(phosphonomethyl)glycine derivatives, particularly the herbicide glyphosate (B1671968), academic literature focusing specifically on this compound is limited. However, the available research on closely related analogs provides valuable insights into its potential properties and applications.

Research in this area has largely centered on the synthesis and biological evaluation of various N-(phosphonomethyl)glycine derivatives. For instance, the Petasis reaction, a three-component reaction of an amine, a carbonyl compound, and an organoboron reagent, has been effectively utilized for the diastereoselective synthesis of N-phosphonomethyl-α-amino acids. researchgate.net These synthetic efforts are often coupled with investigations into the biological activities of the resulting compounds, such as their immunotropic effects. researchgate.net

Physicochemical Properties of N-(phosphonomethyl)glycine

Property Value
Molecular Weight 169.07 g/mol
Melting Point 163 to 174 °C
Water Solubility 4.24 mol/L
logKow 0.620

This data is for N-(phosphonomethyl)glycine and is provided for comparative context. epa.gov

The synthesis of dipeptides containing a C-terminal N-phosphonomethylglycine has also been explored, revealing the presence of cis and trans conformers in solution, as determined by NMR spectroscopy. nih.gov Such studies are critical for understanding the conformational preferences of these molecules, which can influence their biological activity.

Although direct research on the biological activities of this compound is scarce in publicly accessible literature, the broader family of glycine-derived organophosphorus compounds continues to be an active area of investigation. The synthetic methodologies and biological screening approaches applied to its analogs could readily be extended to this specific compound to explore its potential as an enzyme inhibitor, a therapeutic agent, or a molecular probe.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65886-97-7

Molecular Formula

C7H16NO5P

Molecular Weight

225.18 g/mol

IUPAC Name

2-(diethoxyphosphorylmethylamino)acetic acid

InChI

InChI=1S/C7H16NO5P/c1-3-12-14(11,13-4-2)6-8-5-7(9)10/h8H,3-6H2,1-2H3,(H,9,10)

InChI Key

UBUHDVBNVFCACG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CNCC(=O)O)OCC

Origin of Product

United States

Synthetic Methodologies for N Diethoxyphosphoryl Methyl Glycine and Its Analogs

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the N-[(Diethoxyphosphoryl)methyl]glycine backbone in a single or a few straightforward steps, often through one-pot multicomponent reactions. These methods are highly valued for their atomic economy and operational simplicity.

The Kabachnik-Fields reaction is a cornerstone in the synthesis of α-aminophosphonates. wikipedia.org This three-component condensation involves an amine, a carbonyl compound, and a dialkyl phosphite (B83602). wikipedia.org For the synthesis of this compound and its esters, the reaction typically employs a glycine (B1666218) or glycine ester as the amine component, formaldehyde (B43269) as the carbonyl source, and diethyl phosphite as the hydrophosphoryl reagent. nih.gov

The reaction mechanism is dependent on the nature of the reactants. organic-chemistry.org It can proceed through two primary pathways: the initial formation of an imine (a Schiff base) from the amine and aldehyde, followed by the nucleophilic addition of the dialkyl phosphite to the C=N double bond. nih.gov Alternatively, an α-hydroxyphosphonate may form first from the reaction between the aldehyde and the dialkyl phosphite, which is then substituted by the amine. nih.gov The use of glycine esters in this reaction is particularly advantageous as it provides a protected carboxyl group, facilitating purification and handling. nih.gov Subsequent hydrolysis of the resulting ester yields the final acid.

A notable variant is the double Kabachnik-Fields reaction, where primary amino acids, such as glycine esters, react with two equivalents of both formaldehyde (often as paraformaldehyde) and a dialkyl phosphite. This leads to the formation of bis(dialkoxyphosphorylmethyl)amino acid esters. nih.gov

Closely related to the Kabachnik-Fields reaction, the Mannich reaction provides another effective route for the aminoalkylation required to form N-phosphonomethylglycine derivatives. wikipedia.org The reaction involves the condensation of a compound with an active hydrogen atom, formaldehyde, and an amine. oarjbp.com In the context of this compound synthesis, a process has been developed where glycine acts as the amine component, formaldehyde is the aldehyde, and a dialkyl phosphite serves as the compound containing the P-H active hydrogen. google.com

This specific application is considered a unique variant of the Mannich reaction, as glycine surprisingly reacts like a simple amine. google.com The process typically involves dissolving glycine in an alcoholic solution containing formaldehyde and a tertiary base, which acts as a catalyst. After the initial reaction to form an N-hydroxymethylglycine or N-methyleneglycine intermediate, diethyl phosphite is added. google.combyjus.com The resulting phosphonate (B1237965) ester is then saponified and acidified to precipitate the final N-phosphonomethylglycine product. google.com The use of a tertiary base and an alcohol as a solvent are critical for the solubilization of glycine and for facilitating the reaction. google.com

Reactant 1Reactant 2Reactant 3Catalyst/SolventIntermediate ProductFinal Product (after hydrolysis)Reference
GlycineFormaldehydeDiethyl PhosphiteTertiary Base / AlcoholDiethyl N-(phosphonomethyl)glycineN-phosphonomethylglycine google.com

Beyond multicomponent reactions, sequential strategies involving distinct alkylation and phosphonylation steps offer alternative pathways. One such sophisticated method involves a Michaelis-Arbuzov-like reaction. This approach can be used to synthesize complex analogs, such as diethyl 1-(N-acetylamino)-1-(diphenylphosphinoyl)-1-phenylmethylphosphonate, which contains both a phosphonate and a phosphine (B1218219) oxide group. mdpi.com

This particular synthesis begins with an α-ethoxy derivative of an N-acylaminophosphonate. This precursor is treated with triphenylphosphonium tetrafluoroborate (B81430) to form a reactive phosphonium (B103445) salt intermediate. mdpi.com In a subsequent step, this intermediate reacts with a phosphinite, such as methyl diphenylphosphinite, in the presence of a catalytic system to yield the final phosphonyl-phosphinoyl product. mdpi.com While more complex than one-pot syntheses, this method allows for the sequential and controlled introduction of different phosphorus-containing groups, enabling the creation of more diverse and complex analogs.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reactions, often leading to higher yields and cleaner products in significantly shorter times compared to conventional heating methods. mdpi.com The Kabachnik-Fields reaction, in particular, has been shown to be highly amenable to microwave irradiation. nih.govsemanticscholar.org

Solvent-free and catalyst-free microwave-assisted Kabachnik-Fields reactions have been successfully developed for the synthesis of various α-aminophosphonates. researchgate.net For instance, the condensation of an amine, an aldehyde, and a dialkyl phosphite can be completed within minutes to an hour under microwave irradiation at temperatures ranging from 80°C to 120°C, achieving high conversions and yields. nih.govresearchgate.net This approach is considered a "green" chemistry method as it often eliminates the need for solvents and catalysts. semanticscholar.org The efficiency of these reactions makes them ideal for the rapid generation of libraries of aminophosphonate derivatives for research and screening purposes. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Kabachnik-Fields Reaction Conditions for a Model Synthesis. semanticscholar.org
Heating MethodTemperature (°C)Reaction Time (h)Conversion (%)
Oil Bath (Conventional)60124
Microwave60133
Microwave80156
Microwave100199

Precursor Chemistry and Intermediate Transformations

Glycine esters, most commonly glycine ethyl ester, are frequently used as precursors in the synthesis of N-phosphonomethylglycine derivatives. nih.gov The ester group serves as a convenient protecting group for the carboxylic acid functionality of glycine. This protection prevents unwanted side reactions and improves the solubility of the glycine reactant in organic solvents commonly used in these syntheses. orgsyn.orggoogle.com

Glycine ethyl ester is typically used in its hydrochloride salt form, which is a stable, crystalline solid. nih.gov In reactions like the Kabachnik-Fields synthesis, the free glycine ester can be generated in situ or used directly, often with a base to neutralize the hydrochloride. The ester functionality in the final product, diethyl N-[(diethoxyphosphoryl)methyl]glycinate, can be easily hydrolyzed under acidic or basic conditions to yield the target carboxylic acid, this compound, or further hydrolyzed to N-phosphonomethylglycine. google.com The use of these readily available and manageable precursors is a key element in the practical synthesis of this class of compounds. nih.gov

Role of Dialkyl Phosphites in C-P Bond Formation

The formation of the C-P bond is the cornerstone for synthesizing α-aminophosphonates, the structural class to which this compound belongs. Dialkyl phosphites, such as diethyl phosphite, are key reagents in this transformation due to the reactivity of their P-H bond. The most prominent methods utilizing dialkyl phosphites are the Pudovik reaction and the Kabachnik-Fields reaction. tandfonline.comnih.gov

The Pudovik reaction involves the direct addition of a dialkyl phosphite across the carbon-nitrogen double bond (C=N) of an imine. nih.gov This reaction provides a direct route to α-aminophosphonates. The process can be catalyzed by bases or Lewis acids, which activate either the phosphite or the imine, respectively. nih.govnih.gov

The Kabachnik-Fields reaction , also known as the phospha-Mannich reaction, is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. nih.gov The reaction is believed to proceed through the in-situ formation of an imine from the amine and carbonyl compound, which then undergoes nucleophilic attack by the dialkyl phosphite in a manner analogous to the Pudovik reaction. nih.gov For the synthesis of this compound, the components would be glycine (or an ester thereof), formaldehyde, and diethyl phosphite. google.com

ReactionComponentsKey Transformation
Pudovik Reaction Pre-formed Imine + Dialkyl PhosphiteNucleophilic addition of P-H across C=N bond
Kabachnik-Fields Reaction Amine + Carbonyl + Dialkyl PhosphiteIn-situ imine formation followed by P-H addition

Both reactions are fundamental for creating the N-C-P core structure. The choice between them often depends on the stability of the required imine and the desired reaction conditions. For instance, a transition-metal-free approach has been developed for the addition of dialkyl phosphites to phthalazin-2-ium bromide, demonstrating a nucleophilic addition pathway for C-P bond formation under mild conditions. nih.gov

Derivatization of Phosphonates and Glycine Moieties

The synthesis of the target molecule involves the specific combination of glycine and a phosphonomethyl group. Methodologies often start with glycine or its derivatives and introduce the phosphonate-containing fragment. One common strategy involves reacting glycine with formaldehyde and diethyl phosphite. google.com In this Kabachnik-Fields-type approach, glycine acts as the amine component. The use of an alcohol solvent and a tertiary base is often employed to facilitate the dissolution of glycine and drive the reaction. google.com

Alternatively, syntheses can be designed around the derivatization of pre-existing α-aminophosphonates. For example, the Petasis reaction, a boron-based variation of the Mannich reaction, can be used to synthesize N-phosphonomethyl-α-amino acids by reacting an α-aminophosphonate, glyoxylic acid, and an organoboronic acid. researchgate.net

Once the core structure of this compound is assembled, the ester groups on the phosphonate and the carboxyl group of the glycine moiety can be modified. The diethyl phosphonate esters are typically hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid. google.com However, selective removal of protecting groups can be challenging, sometimes leading to the formation of cyclic structures or cleavage of the C-P bond. nih.gov

Stereoselective Synthesis of this compound Enantiomers

Since the α-carbon of many substituted analogs of this compound is a stereocenter, controlling the stereochemistry during synthesis is of significant interest. This is achieved through various asymmetric synthesis strategies.

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

A primary strategy for stereocontrol is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov In the context of α-aminophosphonate synthesis, the auxiliary is typically attached to the nitrogen atom of the imine.

Common approaches include:

Addition to Chiral Imines from Chiral Amines : An achiral aldehyde is condensed with a chiral amine (the auxiliary), such as (S)-α-methylbenzylamine, to form a chiral imine. The subsequent addition of a dialkyl phosphite proceeds diastereoselectively, influenced by the stereocenter of the auxiliary. nih.gov

Addition to Chiral Imines from Chiral Aldehydes : A chiral aldehyde is condensed with an achiral amine to form the chiral imine, again directing the phosphite addition. nih.gov

Use of Chiral Catalysts : An achiral imine and an achiral phosphite can be reacted in the presence of a chiral catalyst, which creates a chiral environment and favors the formation of one enantiomer over the other. nih.gov

α-Amido sulfones, serving as stable imine surrogates, can react with H-phosphonates bearing a chiral auxiliary (derived from TADDOL, for example) to achieve high diastereoselectivity, allowing for precise control over the configuration of the newly formed C-chiral center. rsc.org

Diastereoselective Approaches to Related α-Aminophosphonic Acids

Diastereoselective synthesis is a powerful tool for creating specific stereoisomers of α-aminophosphonic acids. tandfonline.com This approach often relies on the Pudovik reaction with a chiral substrate, where the existing chirality directs the formation of a new stereocenter. tandfonline.com For example, the addition of diethyl phosphite to an imine derived from (S)-α-methylbenzylamine and benzaldehyde (B42025) yields two diastereomers, (R,S) and (S,S), with one often being favored. nih.gov

The level of diastereoselectivity can be influenced by reaction conditions such as solvent, temperature, and the nature of the reactants. tandfonline.com An intramolecular version of the Pudovik reaction, involving the cyclization of a molecule containing both a P(III) atom and an imino group, has been shown to proceed with high stereospecificity, forming a new chiral center with excellent enantiomeric excess. tandfonline.com Similarly, Fe(OTf)3 has been used to catalyze the phosphonylation of N,O-acetals with triethyl phosphite, yielding α-aminophosphonates with excellent diastereoselectivities (dr up to 19:1). acs.org

MethodChiral InfluenceTypical OutcomeReference
Chiral Imine Addition Chiral amine or aldehyde used to form the imineFormation of diastereomeric α-aminophosphonates in unequal ratios nih.gov
Intramolecular Pudovik Pre-existing chiral center in the substrateHighly stereospecific cyclization, ee > 98% tandfonline.com
Fe(OTf)3 Catalysis Chiral N,O-acetal substrateExcellent diastereoselectivity (dr up to 19:1) acs.org

Application of Enantiopure Sulfinimines in Aminophosphonic Acid Synthesis

Enantiopure sulfinimines (N-sulfinyl imines) have emerged as highly effective chiral auxiliaries for the asymmetric synthesis of α-aminophosphonic acids. tandfonline.comingentaconnect.com The key step is the highly diastereoselective addition of a phosphorus nucleophile, such as a metallated dialkyl phosphite, to the C=N bond of the enantiopure sulfinimine. tandfonline.comtandfonline.com

The tert-butanesulfinyl group directs the incoming nucleophile to one of the two diastereotopic faces of the imine, leading to the formation of a single or highly predominant diastereomer of the resulting α-aminophosphonate. mdpi.comnih.gov The steric course of the addition can be rationalized by transition state models where the phosphite anion adds to the C=N bond from the side opposite the bulky sulfinyl group. nih.gov

This methodology offers several advantages:

High Diastereoselectivity : The addition of lithium phosphites often proceeds with excellent diastereoselectivity. tandfonline.com

Versatility : It is applicable to the synthesis of a wide range of α-, β-, and γ-aminophosphonic acids. tandfonline.comingentaconnect.com

Removable Auxiliary : The N-sulfinyl group can be readily cleaved under mild acidic conditions (e.g., TFA in methanol) or by organometallic reagents to afford the free α-aminophosphonate without racemization. nih.gov

This strategy has been successfully used in the synthesis of various biologically active enantiopure aminophosphonic acids. tandfonline.com

Large-Scale Preparation Considerations in Laboratory Synthesis

Transitioning the synthesis of this compound or its analogs from a small-scale laboratory procedure to a larger-scale preparation involves addressing several practical challenges. Key considerations include the choice of synthetic route, safety, cost of reagents, reaction conditions, and purification methods.

For a multi-step synthesis, an efficient and scalable route is paramount. nih.gov The ideal route minimizes the number of steps, avoids hazardous reagents, and utilizes cost-effective starting materials. For instance, a one-pot Kabachnik-Fields reaction is generally preferable to a multi-step sequence involving the isolation of an intermediate imine. google.com

Reaction Conditions:

Solvent Choice: Solvents must be chosen not only for their ability to facilitate the reaction but also for their safety, environmental impact, and ease of removal.

Temperature Control: Maintaining optimal reaction temperatures is crucial for maximizing yield and minimizing side reactions. Exothermic steps require careful monitoring and adequate cooling capacity.

Reagent Addition: The rate of addition of reagents, such as the dialkyl phosphite, can impact selectivity and safety. google.com

Work-up and Purification:

Product Isolation: On a larger scale, precipitation and filtration are often more practical than chromatographic purification. google.com The final N-(phosphonomethyl)glycine product is often isolated by adjusting the pH of the aqueous solution to precipitate the zwitterionic solid. google.com

Impurity Profile: Understanding and controlling the formation of byproducts is critical. For example, in the Kabachnik-Fields synthesis, the formation of N-methyl glycine can be an unwanted side reaction. google.com

The development of a large-scale synthesis often involves devising multiple generations of a synthetic route, with each iteration improving upon factors like efficiency, safety, and cost. nih.gov

Chemical Reactivity and Mechanistic Investigations of N Diethoxyphosphoryl Methyl Glycine

Reactions Involving the Phosphonate (B1237965) Moiety

The phosphonate moiety, specifically the P(O)(OEt)₂ group, is the site of several important transformations. These reactions primarily involve the cleavage or substitution of the ethoxy groups attached to the phosphorus atom, leading to the formation of phosphonic acids or new phosphonate esters.

Hydrolysis of Diethoxyphosphoryl Group to Phosphonic Acid

The conversion of the diethoxyphosphoryl group to the corresponding phosphonic acid, N-(phosphonomethyl)glycine, is a fundamental reaction. This hydrolysis can be achieved under various conditions, including acidic, basic, or silyl (B83357) halide-mediated protocols. The process occurs stepwise, with the initial hydrolysis yielding a phosphonic acid monoester, followed by the slower hydrolysis of the second ester group.

Acid-catalyzed hydrolysis is a common method, typically employing strong mineral acids such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) at elevated temperatures. Microwave-assisted hydrolysis using aqueous HCl has been shown to accelerate the reaction significantly. For instance, phosphonate diesters can be fully hydrolyzed at temperatures between 130-140 °C in a matter of minutes under microwave irradiation. kyushu-u.ac.jp

Alkaline hydrolysis is also effective but requires subsequent acidification to protonate the resulting phosphonate and carboxylate salts to isolate the final product. The reaction is often carried out at temperatures between 70 and 80 °C. nih.gov

A particularly mild and effective method for dealkylation of phosphonate esters involves the use of silyl halides, most commonly bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI). The reaction proceeds via the formation of a silyl phosphonate ester intermediate, which is readily hydrolyzed upon aqueous workup. This method is often preferred for substrates with acid- or base-sensitive functional groups. For example, treatment of a N-(diethoxyphosphorylmethyl)glycine derivative with TMSBr in an anhydrous solvent like chloroform, followed by an aqueous workup, yields the corresponding phosphonic acid. uit.no

Reagent/ConditionDescriptionTypical TemperatureReference
Aqueous HClStandard acid-catalyzed hydrolysis. Often requires prolonged heating.Reflux (approx. 115 °C) nih.gov
Aqueous HCl (Microwave)Rapid acid-catalyzed hydrolysis under microwave irradiation.130-150 °C kyushu-u.ac.jp
Aqueous NaOH followed by AcidBase-catalyzed hydrolysis to form the disodium (B8443419) salt, followed by acidification.70-80 °C nih.gov
Bromotrimethylsilane (TMSBr)Mild dealkylation via a silyl ester intermediate, followed by hydrolysis.Room Temperature uit.no

Transesterification Reactions

Transesterification, or alcoholysis, allows for the exchange of the ethoxy groups on the phosphorus center with other alkoxy groups. This reaction is an equilibrium process that can be driven to completion by using a large excess of the new alcohol, often as the solvent. x-mol.com The reaction can be catalyzed by either acids or bases.

The process can be controlled to produce either mixed phosphonates (where only one ethoxy group is replaced) or fully transesterified products. Milder conditions, such as a lower excess of the reacting alcohol and lower temperatures, favor the formation of the mixed ester. researchgate.net Conversely, forcing conditions with a high excess of alcohol and higher temperatures lead to the complete exchange of both ethoxy groups. researchgate.net Continuous flow microwave-assisted alcoholysis of dialkyl phosphonates has been developed as an efficient method for achieving this transformation without a catalyst. researchgate.net

Reactions at the Phosphorus Center

Beyond hydrolysis and transesterification, the phosphorus center can undergo reactions that convert the phosphonate into more reactive intermediates. A key transformation is the conversion of the dialkyl phosphonate to a phosphonochloridate. This is typically achieved using chlorinating agents like phosphorus pentachloride (PCl₅), thionyl chloride, or oxalyl chloride. osti.gov These phosphonochloridates are highly reactive electrophiles that can be subsequently treated with nucleophiles such as amines, alcohols, or thiols to form phosphonamidates, mixed phosphonates, or phosphonothioates, respectively.

A more recent and milder method involves the activation of diethyl phosphonates with triflic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine. researchgate.netbas.bg This generates a highly reactive phosphoryl pyridinium (B92312) salt in situ. This intermediate readily reacts with a wide range of O, S, N, and C-nucleophiles, allowing for a modular and flexible approach to synthesizing diverse phosphonylated compounds. bas.bg

Another relevant reaction in the broader context of phosphorus chemistry is the Atherton-Todd reaction. In its classic form, it involves the reaction of a dialkyl phosphite (B83602) (the P(III) tautomer of a dialkyl H-phosphonate) with carbon tetrachloride in the presence of a base and a nucleophile (like an amine or alcohol). beilstein-journals.orgresearchgate.net This process generates a dialkyl chlorophosphate intermediate in situ, which is then attacked by the nucleophile. researchgate.net While N-[(Diethoxyphosphoryl)methyl]glycine itself is a P(V) species and not a phosphite, this reaction highlights a fundamental pathway for functionalizing phosphorus centers.

Reactions of the Glycine (B1666218) Scaffold

The N-substituted glycine portion of the molecule contains a secondary amine and a carboxylic acid (or its ester). These functional groups are amenable to a variety of transformations common in amino acid and peptide chemistry.

N-Alkylation and Acylation Reactions

The secondary amine in the this compound backbone is nucleophilic and can participate in N-alkylation and N-acylation reactions. However, since the nitrogen is already substituted, these reactions require specific conditions and may be sterically hindered compared to a primary amine.

Further N-alkylation to form a tertiary amine is challenging but can be achieved with highly reactive alkylating agents. More commonly, if the starting material were the primary amine (aminomethylphosphonate), N-alkylation with a glycine precursor like ethyl bromoacetate (B1195939) would be a route to the target compound's ester.

N-acylation of the secondary amine is a more feasible transformation. The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base would yield the corresponding N-acyl derivative. nih.gov For example, treatment with acetic anhydride would produce N-acetyl-N-[(diethoxyphosphoryl)methyl]glycine. Enzymatic methods have also been developed for the N-acylation of glycine and its derivatives using free fatty acids as the acyl donor. researchgate.net

Condensation and Cyclization Reactions

The glycine scaffold of this compound can undergo condensation and cyclization reactions, with the most notable being the formation of a 2,5-diketopiperazine (DKP). DKPs are six-membered cyclic dipeptides formed by the head-to-tail condensation of two amino acid molecules. Glycine and its derivatives are particularly prone to this dimerization and cyclization. bas.bg

The intermolecular condensation of two molecules of an ester of this compound, upon heating or under basic conditions, would lead to the formation of 1,4-bis(diethoxyphosphorylmethyl)piperazine-2,5-dione. nih.govresearchgate.net This reaction involves the nucleophilic attack of the secondary amine of one molecule onto the activated carbonyl of a second molecule, followed by a second intramolecular cyclization with the elimination of two molecules of ethanol. The formation of DKPs is a common side reaction in peptide synthesis involving glycine or proline and can be favored under specific conditions. uit.no Aldol-type condensation reactions are also possible if the DKP is first N-acylated to activate the α-carbon protons, allowing for reaction with aldehydes. x-mol.com

Peptide Bond Formation with this compound as a Building Block

This compound and similar N-protected aminoalkylphosphonates serve as crucial building blocks for the synthesis of phosphonopeptides. These molecules are analogues of natural peptides where a standard amide bond is replaced by a phosphonamidate (P-N) or phosphonate ester (P-O) linkage. mdpi.comnih.gov The synthesis of these peptide mimetics is of significant interest because the incorporated tetrahedral phosphorus center can mimic the transition state of peptide bond hydrolysis, making them valuable as enzyme inhibitors and haptens for generating catalytic antibodies. mdpi.comnih.govencyclopedia.pub

The primary strategy for forming a phosphonamidate bond involves the coupling of an activated N-protected aminoalkylphosphonic acid derivative with the free amino group of an amino acid or peptide ester. nih.gov A widely applied and general method is the phosphonylation of amino/peptide esters using alkyl N-protected aminoalkylphosphonochloridates. mdpi.comencyclopedia.pub This process typically involves two key steps:

Activation of the Phosphonate : The dialkyl phosphonate, such as this compound, is converted into a more reactive species. This is commonly achieved by chlorination of the corresponding phosphonic monoester with reagents like thionyl chloride or oxalyl chloride, or by direct chlorination of the dialkyl phosphonate with phosphorus pentachloride or phosphorus oxychloride. mdpi.comencyclopedia.pub This creates a highly electrophilic phosphonochloridate intermediate.

Coupling Reaction : The generated phosphonochloridate is then reacted in situ with an amino acid ester in the presence of a base. The nucleophilic amino group of the amino acid ester attacks the electrophilic phosphorus center, displacing the chloride and forming the stable P-N (phosphonamidate) bond. mdpi.com

Alternative methods for phosphonopeptide synthesis include the use of standard peptide coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC) to facilitate the condensation between an N-protected aminoalkylphosphonic acid monoester and an amino acid ester. mdpi.com Furthermore, convergent strategies, such as pseudo four-component condensation reactions, allow for the one-pot synthesis of phosphonopeptides from simpler starting materials. mdpi.com

Mechanistic Studies of Key Transformations

Spectroscopic methods are indispensable for elucidating the reaction pathways, determining the structure of intermediates and products, and assessing the purity of compounds synthesized from this compound. Given the presence of the phosphorus atom, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.

³¹P NMR Spectroscopy is routinely used to monitor the progress of reactions involving organophosphorus compounds. nih.gov The chemical shift of the ³¹P nucleus is highly sensitive to its chemical environment, including its oxidation state, coordination number, and the nature of its substituents. In the synthesis of phosphonopeptides, ³¹P NMR can be used to:

Monitor Reaction Conversion : The disappearance of the starting phosphonate signal and the appearance of a new signal corresponding to the phosphonamidate product can be tracked in real-time to determine reaction kinetics and completion. youtube.com For instance, the formation of phosphonopeptide natural products can be followed by tracking signals with chemical shifts greater than 8 ppm. nih.gov

Identify Intermediates : Reactive intermediates, such as phosphonochloridates or benzotriazolyl phosphonates, can sometimes be detected, providing direct evidence for a proposed reaction mechanism. beilstein-journals.org

Assess Purity : A clean ³¹P NMR spectrum of the final product indicates the absence of phosphorus-containing impurities or side products. youtube.com

Determine Stereochemistry : In reactions creating a new chiral center, the formation of diastereomers can often be observed as distinct signals in the ³¹P NMR spectrum, allowing for the determination of diastereomeric ratios.

Other spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Fourier-Transform Infrared (FT-IR) spectroscopy are also essential for full structural characterization. dergipark.org.tr For example, ¹H-³¹P Heteronuclear Multiple Bond Correlation (HMBC) experiments can confirm the connectivity between the phosphorus atom and adjacent protons, verifying the formation of the P-C or P-N bond. nih.gov Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is used to confirm the molecular formula of the synthesized phosphonopeptides. nih.gov

A primary motivation for synthesizing phosphonopeptides from building blocks like this compound is their function as transition-state analogues for enzymatic peptide bond hydrolysis. nih.gov The mechanism of peptide cleavage by metalloproteases involves the nucleophilic attack of a water molecule on the carbonyl carbon of the scissile amide bond, which proceeds through a high-energy, tetrahedral intermediate. nih.gov

The phosphonamidate linkage in a phosphonopeptide is structurally designed to mimic this transient state. researchgate.net The key features enabling this mimicry are:

Tetrahedral Geometry : The phosphorus atom in the phosphonate/phosphonamidate group has a stable tetrahedral geometry, which is structurally analogous to the unstable tetrahedral geometry of the gem-diol intermediate formed during peptide hydrolysis. nih.govnih.gov

Charge Distribution : The negatively charged phosphinate or phosphonate group can chelate the active site metal ion (often Zn²⁺) in metalloproteases, mimicking the binding of the transition state. nih.gov

Because phosphonopeptides are stable mimics of this high-energy transition state, they bind to the enzyme's active site with much higher affinity than the actual substrate, acting as potent competitive or slow-binding inhibitors. nih.govacs.org Computational studies, such as those using density functional theory (DFT), have been employed to model the reaction mechanisms and calculate the energy barriers for related peptide syntheses. acs.org This theoretical analysis helps to rationalize the stability of intermediates and the energy profiles of reaction pathways, complementing experimental findings and reinforcing the understanding of how phosphonates mimic the transition states of biological reactions.

Derivatives and Analogs of N Diethoxyphosphoryl Methyl Glycine in Chemical Research

N-Acyl-α-(dialkoxyphosphoryl)glycinates

N-Acyl-α-(dialkoxyphosphoryl)glycinates are important synthetic intermediates, particularly in the preparation of α,β-dehydro-α-amino acids through the Wadsworth-Emmons reaction. A convenient method for their synthesis involves the reaction of readily accessible N-acyl-2-triphenylphosphonioglycinate tetrafluoroborates with trimethylphosphite. researchgate.net This transformation, a Michaelis-Arbuzow-type reaction, is catalyzed by methyltriphenylphosphonium (B96628) iodide and yields the desired N-acyl-2-(dimethoxyphosphoryl)glycinates in good to very good yields. researchgate.net

The resulting dimethoxyphosphorylglycinates can be purified by column chromatography or utilized directly in subsequent synthetic steps without isolation. researchgate.net This one-pot procedure enhances the efficiency of synthesizing α,β-dehydro-α-amino acids. researchgate.net

Table 1: Synthesis of N-Acyl-2-(dimethoxyphosphoryl)glycinates

Entry N-Acyl Group Starting Material Product Yield (%)
1 Benzoyl N-Benzoyl-2-triphenylphosphonioglycinate tetrafluoroborate (B81430) N-Benzoyl-2-(dimethoxyphosphoryl)glycinate 85
2 Acetyl N-Acetyl-2-triphenylphosphonioglycinate tetrafluoroborate N-Acetyl-2-(dimethoxyphosphoryl)glycinate 90

Biheterocyclic Phosphonic α-Amino Esters

The synthesis of biheterocyclic phosphonic α-amino esters demonstrates the utility of α-amino phosphonic esters in constructing complex molecular architectures. A key synthetic strategy involves the 1,3-dipolar cycloaddition of acetylenic compounds with α-azido α-amino phosphonic esters. tandfonline.comresearchgate.net The requisite α-azido α-amino phosphonic ester is typically prepared from the corresponding α-bromo-α-amino phosphonic ester by reaction with sodium azide (B81097). researchgate.net

The cycloaddition reaction is generally carried out by stirring the azide and the dipolarophile (the acetylenic compound) in a solvent such as benzene (B151609) at reflux. researchgate.net This reaction can lead to the formation of two regioisomers (1,4- and 1,5-isomers), which can be separated by chromatography. The structures of these regioisomers are typically assigned based on NMR spectroscopy data. researchgate.net

Table 2: Synthesis of Biheterocyclic α-Amino Phosphonic Acid Derivatives via Cycloaddition

Product Ar Group Time (h) Yield (%) Ratio of Isomers (1,5/1,4)
2a C6H5 48 80 -
3a p-Me-C6H4 48 75 47
4a p-MeO-C6H4 48 73 40
5a α-thienyl 48 69 25
6a o-HO-C6H4 48 75 >98

Phosphonopeptide Synthesis and Related Structures

Phosphonopeptides are analogs of natural peptides where an amino acid residue is replaced by an aminoalkylphosphonic acid. Their tetrahedral phosphonate (B1237965) group mimics the transition state of peptide bond hydrolysis, making them potent enzyme inhibitors. nih.govnih.gov

Phosphonylation of Amino/Peptide Esters

A prevalent method for forming the phosphonamidate bond in phosphonopeptides is the phosphonylation of amino or peptide esters. nih.govencyclopedia.pub This typically involves the use of N-protected aminoalkylphosphonochloridates as the phosphonylating agents. nih.govencyclopedia.pub These reactive intermediates are usually prepared from the corresponding dialkyl phosphonates via chlorination with reagents like phosphorus pentachloride (PCl₅) or from phosphonic monoesters using thionyl chloride or oxalyl chloride. encyclopedia.pub While PCl₅ is effective for simpler substrates, milder reagents like oxalyl chloride are necessary when more complex and sensitive functional groups are present. nih.gov

Other Modified Glycine (B1666218) Derivatives Bearing Phosphonyl Groups

Beyond the direct derivatives, the core glycine structure can be modified in various ways while incorporating a phosphonyl group, leading to compounds with diverse properties and applications.

One significant class of such compounds is N-(phosphonomethyl)glycine derivatives . These compounds are of interest due to their biological activities. researchgate.net A convenient method for their synthesis is the Petasis reaction, a three-component reaction between an α-aminophosphonate, glyoxylic acid, and an organylboronic acid. researchgate.net This method is valued for its operational simplicity and the high diastereoselectivity it often affords. researchgate.net Cyclic derivatives of N-(phosphonomethyl)glycine have also been synthesized and have shown cytotoxic activity against human tumor cell lines. nih.gov

Another innovative approach to modifying glycine derivatives involves the photocatalytic functionalization of the α-C(sp³)-H bond . This strategy allows for the introduction of various alkyl groups under mild conditions. nih.gov Recent research has demonstrated the visible-light-mediated, catalyst- and additive-free C(sp³)-H phosphorylation of glycine ester derivatives, providing a facile route to α-phosphonyl glycine derivatives using phosphites and phosphine (B1218219) oxides. researchgate.net This method is particularly valuable for the late-stage modification of peptides. nih.gov

Structure-Reactivity Relationships in Modified Structures

The biological activity and chemical reactivity of N-[(Diethoxyphosphoryl)methyl]glycine derivatives are intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing the desired properties of these compounds, particularly for therapeutic applications.

In the context of phosphonopeptide antibacterial agents, SAR studies have revealed several key principles. The stereochemistry of the constituent amino acid and aminoalkylphosphonic acid residues is often critical for activity. nih.gov For many phosphonodipeptides, the L-configuration is preferred for both components. nih.gov

Systematic variations of the peptide chain and the phosphonate moiety have demonstrated that even subtle changes can significantly impact antibacterial potency and spectrum. nih.govasm.org For instance, in the alafosfalin (B1664488) series, replacing the L-alanyl residue with other amino acids can broaden the antibacterial spectrum to include organisms like Pseudomonas aeruginosa. asm.org Furthermore, extending the peptide chain to form phosphono-oligopeptides can enhance in vitro activity against a wider range of bacteria, including Haemophilus influenzae and Streptococcus pneumoniae. asm.org However, the in vivo efficacy of these longer peptides can be limited by metabolic instability, leading to the development of stabilized analogs. nih.gov The nature of the C-terminal 1-aminoalkylphosphonic acid residue is also a critical determinant of antibacterial properties. nih.gov

Applications in Advanced Organic Synthesis and Material Science Research

N-[(Diethoxyphosphoryl)methyl]glycine as a Synthetic Intermediate

The structural features of this compound make it a valuable starting material and building block in synthetic organic chemistry. Its ability to participate in a range of chemical reactions allows for the construction of intricate molecular architectures.

This compound serves as a key synthetic equivalent of the glycine (B1666218) α-cation, enabling its use in the assembly of more complex molecules. arkat-usa.org Its derivatives can be employed in multicomponent reactions, such as the Petasis reaction, which couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amino acids. researchgate.net This methodology provides a straightforward and often diastereoselective route to N-phosphonomethyl-α-amino acids, which are themselves precursors to a variety of target structures. researchgate.net The strategic incorporation of this building block has been instrumental in the synthesis of bioactive compounds and has been explored in pathways leading to natural product analogues. nih.govresearchgate.net The hydrolytically stable P-C bond within the molecule is a desirable feature, mimicking the transition state of peptide bond hydrolysis in certain enzyme inhibitors. researchgate.net

There is significant interest in non-proteinogenic amino acids for their applications in medicinal chemistry and materials science, as their incorporation into peptides can confer unique structural and functional properties. researchgate.netnih.gov this compound derivatives are crucial precursors for synthesizing these unnatural amino acids. arkat-usa.org For example, the three-component reaction involving α-aminophosphonates, glyoxylic acid, and arylboronic acids provides an efficient method for preparing N-(diethoxyphosphorylmethyl)glycine derivatives, which represent a class of non-proteinogenic amino acids. researchgate.net

Once synthesized, these specialized amino acids can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. raineslab.comnih.gov The process involves the sequential addition of amino acids to a growing chain anchored to a solid resin support, with cycles of deprotection and coupling until the desired sequence is complete. google.com The inclusion of amino acids derived from this compound can introduce phosphonate (B1237965) groups into the peptide backbone, creating peptidomimetics with potential applications as enzyme inhibitors or therapeutic agents. researchgate.net

The phosphonate group in this compound and its N-acyl esters is perfectly suited for facilitating the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netresearchgate.net This reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes. researchgate.net In this context, the phosphonate is deprotonated by a base to form a stabilized carbanion, which then reacts with an aldehyde or ketone. The subsequent elimination of a phosphate (B84403) byproduct yields an α,β-dehydro-α-amino acid derivative. arkat-usa.orgarkat-usa.org

This method is a powerful tool for creating unsaturated amino acids, which are components of several naturally occurring peptides and are used to introduce conformational constraints in peptide design. arkat-usa.org Research has shown that N-acyl(dialkoxyphosphinyl)glycine esters react with various 4-substituted cyclohexanones in the presence of a base to yield axially chiral α,β-didehydroamino acid derivatives. arkat-usa.org

EntryAldehyde/KetoneBaseReaction Time (days)Yield (%)
14-MethylcyclohexanoneDBU385
24-tert-ButylcyclohexanoneDBU775
3CyclohexanoneTMG378
44-PhenylcyclohexanoneDBU380

Table 1: Examples of Horner-Wadsworth-Emmons reactions using N-benzyloxycarbonyl(dimethoxyphosphinyl)glycine methyl ester with various cyclohexanones. Data sourced from Arkivoc, 2004. arkat-usa.org DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; TMG = 1,1,3,3-Tetramethylguanidine.

The versatility of the HWE reaction allows for its application in the synthesis of more complex structures, including dipeptides containing these unusual unsaturated amino acid residues. arkat-usa.org

Utilization in Catalyst Development and Ligand Design

The presence of multiple heteroatoms—specifically nitrogen and phosphorus—makes this compound an attractive scaffold for the design of ligands for metal-catalyzed reactions and for studying coordination chemistry.

Chiral ligands are essential for asymmetric catalysis, which aims to produce a specific stereoisomer of a product. nih.gov Ligands containing both phosphorus and nitrogen atoms (P,N-bidentate ligands) have proven to be highly effective in a range of asymmetric reactions, including palladium-catalyzed allylic alkylations. nih.gov The this compound framework contains the necessary N and P elements to serve as a precursor for such ligands. By modifying the core structure, it is possible to design chiral ligands where the phosphonate and amino groups coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction. mdpi.com The modular nature of amino acid-derived ligands allows for systematic tuning of steric and electronic properties to optimize catalytic performance. nih.gov

Glycine and its derivatives are well-known for their ability to form stable complexes with a wide variety of metal ions. scispace.comresearchgate.net The amino and carboxylate groups of glycine act as a bidentate chelating agent, binding to a metal center to form a stable five-membered ring. nih.gov this compound offers an additional coordination site through the oxygen atoms of the phosphonate group, potentially acting as a tridentate ligand.

This ability to coordinate with metal ions is crucial for many research applications. researchgate.net The study of these metal complexes provides insight into their structure, stability, and thermal behavior. scispace.com Spectroscopic and analytical techniques are used to characterize the coordination, confirming that the ligand binds to the metal via the carboxylate oxygen and the amino nitrogen. scispace.commdpi.com The presence of the phosphonate group can influence the geometry and stability of the resulting metal complex, making these derivatives interesting subjects for fundamental coordination chemistry research. nih.gov

Metal IonMolar Ratio (Metal:Ligand)Hydration State of Complex
Copper (Cu²⁺)1:21 water molecule
Cobalt (Co²⁺)1:22 water molecules
Nickel (Ni²⁺)1:22 water molecules
Iron (Fe²⁺)1:22 water molecules
Zinc (Zn²⁺)1:22 water molecules

Table 2: Stoichiometry and hydration of metal complexes formed with an N-modified glycine ligand. Data sourced from Studia UBB Chemia, 2018. scispace.comresearchgate.net

Research Applications in Agrochemistry and Related Fields

Investigation of Herbicide Analogs (e.g., Glyphosate (B1671968) Derivatives)

This compound is the diethyl ester of N-(phosphonomethyl)glycine, the active herbicidal compound commonly known as glyphosate. sigmaaldrich.com The herbicidal action of glyphosate stems from its ability to inhibit the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is crucial for the shikimate pathway, which is responsible for the biosynthesis of essential aromatic amino acids in plants. orientjchem.org Inhibition of this pathway leads to a deficiency in these amino acids, ultimately resulting in plant death. orientjchem.org

The development of glyphosate derivatives, including its esters and amides, is a key area of research for several reasons:

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs like this compound allows researchers to understand how modifications to the glyphosate molecule affect its herbicidal efficacy. SAR studies are fundamental in designing new, more effective, or selective herbicides. acs.orgnih.govacs.org

Pro-herbicides : Ester derivatives can act as "pro-herbicides." In this form, the molecule may exhibit different uptake and translocation properties within the plant. Once absorbed, the ester groups can be hydrolyzed by plant enzymes to release the active glyphosate acid at the target site. This strategy can potentially enhance the herbicide's performance. researchgate.net

Physicochemical Properties : Modifying the parent glyphosate molecule alters its physicochemical properties, such as polarity and solubility. Research into amide derivatives of glyphosate, for instance, has been pursued to create less polar molecules, which could potentially reduce their leaching into groundwater. orientjchem.org

In one study, various amide derivatives of glyphosate were synthesized and tested on the weed Parthenium hysterophorus. The study found that while the derivatives exhibited herbicidal effects, evidenced by a reduction in chlorophyll (B73375) content and eventual plant death, their activity was not as potent as the parent glyphosate molecule. orientjchem.org This highlights the sensitive nature of the structure-activity relationship, where even slight modifications can significantly impact biological efficacy.

DerivativeEfficacy Compared to GlyphosateKey FindingReference
Amide DerivativesModerate to good, but less potentReduced chlorophyll content in Parthenium hysterophorus orientjchem.org
Ester DerivativesVariable; can be more biologically activeOften used to improve uptake and translocation (pro-herbicide strategy) researchgate.net

Plant Growth Regulation Studies

Beyond its role as a precursor in herbicide research, the glycine component of this compound links it to the field of plant growth regulation. Glycine is a fundamental amino acid involved in numerous metabolic processes in plants, including the synthesis of proteins and other essential compounds. jeeng.netresearchgate.net Exogenous application of glycine and related compounds has been shown to influence plant growth and development, making them subjects of study for use as biostimulants. fertilizantesyabonos.commdpi.com

Research has demonstrated that applying glycine to crops can have positive effects on growth, biomass, and yield. cyberleninka.ru These effects are often concentration-dependent. For example, studies on cucumber showed that while a high concentration of foliar-applied glycine (1000 ppm) had toxic effects, a lower concentration (500 ppm) increased fruit vitamin C. researchgate.net Similarly, research on butterhead lettuce indicated that optimal growth parameters were achieved with L-glycine doses between 80 and 120 mg·L⁻¹, whereas higher concentrations could become inhibitory. jeeng.net

The mechanisms by which glycine enhances plant growth are multifaceted and include:

Improved Photosynthesis : Glycine application can lead to higher chlorophyll biosynthesis, enhancing photosynthetic rates. cyberleninka.ru

Enhanced Nutrient Uptake : As a chelating agent, glycine can improve the absorption and transport of essential mineral nutrients. mdpi.com

Stress Tolerance : Glycine is a precursor to glycine betaine, an osmoprotectant that helps plants resist abiotic stresses like drought and salinity. fertilizantesyabonos.commdpi.com

Studies on various crops have quantified the impact of glycine application. In potato cultivars, treatment with 3.0 mM glycine significantly increased plant dry mass and yield compared to control groups. cyberleninka.ru In maize, combining glycine with inorganic nitrogen fertilizers was found to increase total root length and enhance nitrogen uptake and metabolism. mdpi.com

CropGlycine ConcentrationObserved EffectReference
Potato (cv. Spunta, Larissa)1.5 mM and 3.0 mMIncreased plant dry mass and yield cyberleninka.ru
Coriander300 and 600 mg/kg (soil application)Improved shoot/root fresh weights and extended growth period researchgate.net
Cucumber500 mg/plant (soil application)Increased total yield and fruit vitamin C researchgate.net
Butterhead Lettuce80-120 mg·L⁻¹ (foliar)Increased head weight and root system weight jeeng.net
MaizeN/A (combined with inorganic N)Increased total root length and nitrogen uptake mdpi.com

Mechanistic Studies in Biological Systems Non Clinical Focus

Biochemical Pathway Investigations (Non-Clinical Cellular/Molecular)

Interference with One-Carbon Metabolism in Research Models:No studies were found that investigate the interference of N-[(Diethoxyphosphoryl)methyl]glycine with one-carbon metabolism in non-clinical research models.

Due to the absence of published research in these specific areas for the compound this compound, the requested article cannot be created.

Following a comprehensive search for scientific literature, there is no publicly available research data specifically detailing the mechanistic studies, cellular targets, signaling pathways, molecular docking, or molecular dynamics simulations for the compound this compound, also known as glyphosate (B1671968) diethyl ester.

Extensive searches were conducted to locate studies that would provide the necessary information to address the requested topics. These searches included looking for non-clinical explorations of the compound's cellular targets and its effects on signaling pathways, as well as computational analyses such as protein docking and molecular dynamics simulations.

The search results did not yield any specific studies focused on this compound. While a significant body of research exists for its parent compound, glyphosate, the user's strict instructions to focus solely on this compound prevent the inclusion of that data.

Therefore, due to the lack of specific scientific information for this compound in the public domain, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified outline.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural confirmation of N-[(Diethoxyphosphoryl)methyl]glycine, providing detailed information about its atomic composition and bonding arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The ethoxy groups would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons of the methylene group attached to the phosphorus atom and the glycine (B1666218) methylene group would appear as distinct signals, likely multiplets, due to coupling with both phosphorus and neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon atom. The carbonyl carbon of the glycine moiety would appear at the downfield end of the spectrum. The carbons of the two ethoxy groups would show two distinct signals. The methylene carbons attached to the nitrogen and phosphorus atoms would also be clearly resolved. For glycine itself, the alpha carbon typically has a chemical shift in the range of 43 to 47 ppm. dss.go.th The carbonyl carbon of glycine polymorphs can show shifts around 174.6 ppm and 176.5 ppm. researchgate.net

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. A single signal would be expected for the phosphorus atom in this compound. The chemical shift of this signal provides information about the oxidation state and coordination environment of the phosphorus atom. In related phosphonates, ³¹P NMR signals are often sharp and fall within a wide chemical shift range, typically acquired with ¹H decoupling to simplify the spectrum. dss.go.th For instance, the ³¹P NMR spectrum of diethyl phosphonate (B1237965) shows a characteristic signal that can be influenced by coupling to protons. dss.go.th

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constant (Hz)Assignment
¹H~1.3TripletJ(H,H) ≈ 7-O-CH₂-CH₃
¹H~4.1Quintet (dq)J(H,H) ≈ 7, J(H,P) ≈ 7-O-CH₂ -CH₃
¹H~3.0DoubletJ(H,P) ≈ 12P-CH₂ -N
¹H~3.5Singlet-N-CH₂ -COOH
¹³C~16Singlet--O-CH₂-CH₃
¹³C~63DoubletJ(C,P) ≈ 6-O-CH₂ -CH₃
¹³C~45DoubletJ(C,P) ≈ 150P-CH₂ -N
¹³C~50Singlet-N-CH₂ -COOH
¹³C~170Singlet--C OOH
³¹P~20-30Multiplet-P

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, these techniques can confirm the presence of key structural features.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the P=O stretching vibration is a key indicator of the phosphonate group. The C=O stretch of the carboxylic acid group will also be prominent. Other significant bands include the C-O stretches of the ethoxy and carboxylic acid groups, N-H bending, and C-H stretching vibrations. For the related molecule glycine, IR spectra show characteristic bands for the COO- group, -CH₂ group, and C-N and C-C bonds. wiley.com

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR. The P=O and C=O stretching vibrations are also expected to be Raman active. Raman is often particularly useful for observing symmetric vibrations and vibrations of the molecular backbone. Studies on glycine have utilized Raman spectroscopy to distinguish between different polymorphic forms and to monitor its concentration in solution. wiley.comresearchgate.net

Interactive Data Table: Expected Vibrational Frequencies for this compound (Note: The following data is based on typical frequency ranges for the specified functional groups.)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
P=OStretching1200 - 1300
C=O (Carboxylic Acid)Stretching1700 - 1730
O-H (Carboxylic Acid)Stretching (broad)2500 - 3300
C-H (Alkyl)Stretching2850 - 3000
N-HBending1500 - 1650
P-O-CStretching950 - 1050
C-NStretching1000 - 1250

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of the compound. Techniques like electrospray ionization (ESI) are commonly used to generate ions of the molecule, often as the protonated species [M+H]⁺. HRMS has been successfully used to confirm the elemental composition of various organic molecules. d-nb.info For instance, in the analysis of related compounds, HRMS-ESI has been used to determine the m/z of protonated molecules with high precision. d-nb.info

Chromatographic Separations

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The choice of stationary phase, mobile phase, and detector is crucial for achieving optimal separation and detection.

Due to the polar nature of this compound, reversed-phase HPLC on a C18 column might require the use of ion-pairing reagents in the mobile phase to improve retention. researchgate.net Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of highly polar compounds and can be a valuable approach. researchgate.net

UV Detection: this compound lacks a strong chromophore, making UV detection challenging, especially at longer wavelengths. chromatographyonline.com Detection at short wavelengths (around 200-210 nm) may be possible but can be subject to interference from other components in the sample matrix. chromatographyonline.com

Charged Aerosol Detection (CAD): The Charged Aerosol Detector (CAD) is a universal detector that is not dependent on the optical properties of the analyte. researchgate.net It is particularly useful for compounds that lack a UV chromophore. researchgate.net The CAD response is related to the mass of the analyte, making it suitable for quantification. nih.gov The mobile phase for CAD must be volatile. researchgate.net

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides high selectivity and sensitivity, allowing for both quantification and structural confirmation. sigmaaldrich.com Electrospray ionization (ESI) is a common interface for HPLC-MS analysis of polar compounds.

Interactive Data Table: Potential HPLC Methods for this compound

HPLC ModeStationary PhaseMobile PhaseDetector
Reversed-PhaseC18Acetonitrile/Water with ion-pairing reagent (e.g., TFA)UV (low wavelength), CAD, MS
HILICAmide, DiolHigh organic content (e.g., Acetonitrile) with aqueous bufferCAD, MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Common derivatization strategies for compounds containing amino and carboxylic acid groups include silylation or esterification followed by acylation. nih.gov For aminophosphonates, a two-step derivatization involving reaction with trifluoroacetic anhydride (B1165640) followed by esterification has been reported. nih.gov This process converts the polar functional groups (-COOH, -NH, and P-OH if hydrolyzed) into less polar, more volatile derivatives.

Once derivatized, the compound can be separated on a suitable GC column (e.g., a non-polar or medium-polarity column) and detected by a mass spectrometer. The mass spectrum of the derivative will show characteristic fragmentation patterns that can be used for identification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, identifying the presence of the compound in mixtures, and assessing purity by detecting the presence of starting materials or byproducts.

Methodology and Findings:

In a typical TLC analysis of this compound, a silica (B1680970) gel plate is employed as the stationary phase. The choice of mobile phase is critical for achieving optimal separation. A common solvent system for the parent compound, glyphosate (B1671968), which can be adapted for its diethyl ester, is a mixture of isopropanol (B130326) and a 5% aqueous ammonia (B1221849) solution in a 1:1 ratio. researchgate.net Another effective mobile phase involves a mixture of distilled water, ethanol, and aqueous ammonia (22:20:0.25 by volume), creating an alkaline environment (pH 9). ipp.gov.ua

Due to the lack of a chromophore in the this compound molecule, visualization of the separated spots on the TLC plate requires the use of a developing reagent. A specific complex of ninhydrin (B49086) with cadmium acetate (B1210297) in an acidic medium is an effective choice for visualization. ipp.gov.ua Ninhydrin reacts with the secondary amine group present in the molecule, producing a colored spot, typically purple or violet.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. While specific Rf values for this compound are not widely reported, the Rf for its parent compound, glyphosate, has been documented. For instance, in a benzene-ammonia (25:3) system, an Rf of 0.4 has been reported for a related alkaloid, protopine, indicating the mobility of such compounds in this system. researchgate.net It is important to note that the esterification of the phosphonate and carboxyl groups in this compound would increase its lipophilicity compared to glyphosate. This increased lipophilicity would likely result in a higher Rf value in most standard TLC systems.

Interactive Data Table: TLC Parameters for Related Compounds

CompoundStationary PhaseMobile PhaseReported Rf ValueVisualization Reagent
GlyphosateSilica GelIsopropanol:5% Aqueous Ammonia (1:1)Not Specified in SourceNinhydrin-based reagent
GlyphosateSilica GelWater:Ethanol:Aqueous Ammonia (22:20:0.25)Not Specified in SourceNinhydrin with Cadmium Acetate

Capillary Electrophoresis (CE) for Purity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that is exceptionally well-suited for the purity assessment of ionic and polar compounds like this compound. Its high efficiency, minimal sample consumption, and rapid analysis times make it a valuable tool in research settings. uco.esnih.gov

Methodology and Findings:

In CE, separation is achieved based on the differential migration of analytes in an electric field. The migration time of a compound is influenced by its charge-to-size ratio and the electroosmotic flow (EOF) within the capillary. For the analysis of this compound and its potential impurities, a background electrolyte (BGE) with a controlled pH is crucial.

Research on the parent compound, glyphosate, has demonstrated the effectiveness of CE methods. For instance, a simple CE method for the simultaneous determination of glyphosate and its metabolites utilizes a BGE at pH 7.5, consisting of 7.5 mM phthalate (B1215562) and 10% acetonitrile, with 0.75 mM hexadecyltrimethylammonium bromide as an EOF modifier. uco.es Separations are typically performed in a fused-silica capillary with an applied voltage of around -20 kV, and detection is achieved via UV absorbance at 220 nm. uco.es

For enhanced sensitivity and selectivity, CE can be coupled with mass spectrometry (CE-MS). nih.govd-nb.info A CE-TOF-MS method developed for glyphosate and its primary degradation product, aminomethylphosphonic acid (AMPA), employs a BGE with a very low pH. nih.govd-nb.info This approach ensures that glyphosate remains negatively charged while many matrix components become neutral or protonated, leading to high separation selectivity. nih.govd-nb.info This technique allows for direct quantification without the need for derivatization. nih.govd-nb.info

Interactive Data Table: CE Parameters for Glyphosate Analysis

ParameterCondition 1Condition 2
Background Electrolyte (BGE)7.5 mM phthalate, 10% ACN, 0.75 mM HTAB, pH 7.5Low pH BGE (specific composition proprietary)
Applied Voltage-20 kVNot specified
DetectionUV Absorbance at 220 nmTime-of-Flight Mass Spectrometry (TOF-MS)
Linear Range (Glyphosate)5–500 µg/mL5–3000 µg/L (aqueous), 10–3000 µg/L (beer)

Theoretical and Computational Spectroscopy for Spectral Assignment

Theoretical and computational spectroscopy, particularly methods based on Density Functional Theory (DFT), have become indispensable tools for the structural elucidation and spectral assignment of complex molecules like this compound. These methods allow for the prediction of vibrational spectra (infrared and Raman), which can then be compared with experimental data to confirm the molecular structure and assign specific spectral features to the vibrational modes of the molecule.

Methodology and Findings:

DFT calculations are employed to determine the equilibrium geometry of the molecule and to compute its harmonic vibrational frequencies. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-31G**) is critical for obtaining accurate results. researchgate.net For complex molecules, it is often necessary to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.

A computational analysis of the parent compound, glyphosate, has been performed to assign its Raman vibrational modes. researchgate.net The calculated Raman spectrum at the B3LYP/6-31G** level of theory shows good agreement with the experimental solid-state Raman spectrum. researchgate.net The most intense bands in the experimental spectrum were assigned to vibrations of the CH2, O-P-O, and NH2+ groups. researchgate.net

For this compound, a similar computational approach would be expected to yield valuable insights into its vibrational spectrum. The key vibrational modes that would be of interest include:

P=O stretching: This is typically a strong band in the infrared spectrum of organophosphorus compounds.

P-O-C stretching: These vibrations are characteristic of the phosphonate ester group.

C=O stretching: The ester carbonyl group will have a characteristic strong absorption.

N-H bending and C-N stretching: These modes are associated with the secondary amine group.

C-H stretching and bending: These vibrations arise from the ethyl and methylene groups in the molecule.

By calculating the theoretical spectrum and comparing it with the experimentally obtained infrared and Raman spectra, a detailed and unambiguous assignment of the observed spectral bands to specific molecular motions can be achieved. This process is crucial for confirming the identity and structural integrity of synthesized this compound.

Interactive Data Table: Calculated vs. Experimental Raman Modes for Glyphosate

Vibrational ModeExperimental Wavenumber (cm-1)Calculated Wavenumber (cm-1)Assignment
ν(O-P-O)1031-Stretching
ν(CH2)920-Stretching
ν(CH2)911-Stretching
δ(NH2+)766-Bending
δ(NH2+)764-Bending
Note: Calculated wavenumbers from the source were not specified for each mode but were stated to be in good agreement with experimental values after scaling.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational flexibility of a molecule. These methods solve approximations of the Schrödinger equation to find the lowest energy (most stable) arrangement of atoms.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule to determine its properties. researchgate.net For N-[(Diethoxyphosphoryl)methyl]glycine, DFT would be employed to perform geometry optimization, a process that finds the most stable molecular structure by minimizing the energy. This involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. mdpi.com

Once the optimized geometry is obtained, the same DFT methods can be used to calculate vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the molecule's infrared (IR) and Raman spectral peaks. conicet.gov.arunlp.edu.ar Theoretical calculations are crucial for assigning experimental vibrational modes to specific molecular motions, such as the stretching of C-H, C=O, P=O, and N-H bonds, or the bending and torsional modes of the molecular backbone. mdpi.com For instance, calculations on related glycine (B1666218) derivatives have successfully correlated theoretical frequencies with experimental spectra. nih.gov

A typical output for calculated vibrational frequencies for a molecule like this compound using a functional like B3LYP would resemble the data below.

Vibrational ModeCalculated Frequency (cm⁻¹) (Example)Description of Motion
ν(O-H)~3500Carboxylic acid O-H stretch
ν(N-H)~3350Secondary amine N-H stretch
ν(C-H)~2980-3050Stretching of C-H bonds in ethyl and methylene (B1212753) groups
ν(C=O)~1730Carboxylic acid C=O stretch
δ(N-H)~1580N-H bending
ν(P=O)~1250Phosphoryl P=O stretch
ν(P-O-C)~1030-1100Asymmetric and symmetric P-O-C stretching

Note: This table is illustrative, showing typical frequency ranges for the functional groups present in the molecule. Actual values would require specific DFT calculations.

This compound has several rotatable single bonds, leading to a large number of possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. researchgate.net Computational studies on glyphosate (B1671968) have shown that its conformational flexibility, particularly rotation around the C-N and N-C bonds, is critical to its biological activity. researchgate.net

For the diethyl ester, additional rotational freedom exists within the two ethoxy groups. A systematic conformational search would involve rotating key dihedral angles and performing geometry optimization on each starting structure. alanplewis.com The results would generate a potential energy surface (PES), or energy landscape, which maps the relative energy of the molecule as a function of its geometry. The minima on this surface correspond to stable or metastable conformers. researchgate.net The analysis would reveal the global minimum energy conformation—the most stable structure—and other low-energy conformers that may be populated at room temperature. researchgate.netresearchgate.net Intramolecular hydrogen bonding, for example between the carboxylic acid proton and the phosphoryl oxygen, would be a key factor in determining the most stable conformations. mdpi.com

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) theory describes the distribution of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. ucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com For this compound, the HOMO is expected to be localized on the non-bonding orbitals of the oxygen and nitrogen atoms, while the LUMO would likely be centered on the antibonding orbitals of the carbonyl (C=O) and phosphoryl (P=O) groups. ucsb.edu

DFT calculations can provide detailed information about these orbitals and other electronic properties, as illustrated in the example table below.

Quantum Chemical ParameterDefinitionTypical Calculated Value (Example)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-6.5 eV
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-0.5 eV
HOMO-LUMO Gap (ΔE)E(LUMO) - E(HOMO)6.0 eV
Ionization Potential (I)-E(HOMO)6.5 eV
Electron Affinity (A)-E(LUMO)0.5 eV
Dipole Moment (μ)Measure of molecular polarity~3.5 Debye

Note: This table provides example values to illustrate the output of a typical molecular orbital analysis. Specific calculations are needed for precise values.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of compounds. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The gauge-including atomic orbital (GIAO) method is frequently used to calculate the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. Accurate predictions often require averaging the chemical shifts over several low-energy conformers, weighted by their Boltzmann population, as the observed spectrum in solution is an average over all present conformations. conicet.gov.arunlp.edu.ar

IR Frequencies: As mentioned in section 8.1.1, DFT calculations yield vibrational frequencies that correspond to IR absorption bands. mdpi.comresearchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other approximations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. mdpi.com The calculated IR intensities also help in interpreting the spectrum, as strong calculated intensities usually correspond to prominent peaks in the experimental spectrum.

Reaction Mechanism Simulations and Energetics

Theoretical methods can be used to model chemical reactions, providing insight into reaction pathways, transition states, and activation energies. mdpi.com For this compound, several reactions could be investigated computationally:

Hydrolysis: The hydrolysis of the ethyl ester groups on the phosphoryl moiety to yield the corresponding phosphonic acid (glyphosate) is a key reaction. Simulations could model the reaction pathway, both uncatalyzed and under acidic or basic conditions, to determine the activation energy barriers and reaction thermodynamics.

Degradation Pathways: Computational studies have been performed on the degradation of glyphosate. nih.gov Similar methods could be applied to its diethyl ester to explore potential metabolic or environmental degradation pathways, such as cleavage of the C-N or C-P bonds. nih.gov

Enzyme Inhibition: The primary mechanism of action for glyphosate is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. nih.gov While the diethyl ester is generally considered inactive until hydrolyzed, molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations could be used to investigate if it has any residual affinity for the enzyme's active site.

These simulations involve locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants and products. This provides the activation energy, which is crucial for understanding the reaction rate. nih.gov

In Silico Screening and Design of New Derivatives

In silico (computer-based) methods are widely used in drug and materials design to screen large libraries of virtual compounds and identify candidates with desired properties, thus saving significant time and resources. nih.govnih.gov For this compound, these techniques could be used to design new derivatives with modified properties. nih.gov

This process typically involves:

Defining a Target: The goal could be to design a molecule with enhanced herbicidal activity, different selectivity, improved environmental degradation profile, or other biological activities. nih.govnih.gov

Generating a Virtual Library: A library of virtual derivatives can be created by systematically modifying the structure of this compound, for example, by changing the ester groups, substituting atoms on the glycine backbone, or adding other functional groups.

Screening: The library is screened using computational tools. This can range from simple property calculations (e.g., lipophilicity, molecular weight) to more complex methods like molecular docking, where each molecule is computationally "docked" into the active site of a target protein (like EPSP synthase) to predict its binding affinity. acs.org

Prioritizing Candidates: The top-scoring molecules are then prioritized for synthesis and experimental testing. nih.gov

Pharmacophore modeling is another powerful technique where the essential 3D arrangement of functional groups required for biological activity is identified and used as a template to search for new molecules that fit this arrangement. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of N-[(Diethoxyphosphoryl)methyl]glycine and its parent acid, N-(phosphonomethyl)glycine (glyphosate), often involves multi-step procedures that may utilize harsh reagents and generate significant waste. researchgate.netrsc.orggoogle.com The development of more sustainable and "green" synthetic routes is a key area of future research. This involves exploring alternative catalysts, solvent systems, and reaction pathways that are more environmentally benign and atom-efficient.

One promising approach is the use of biocatalysis, which employs enzymes or whole-cell microorganisms to carry out chemical transformations with high selectivity and under mild conditions. tandfonline.com Research into biocatalyzed reactions for the synthesis of optically active phosphonates is growing, offering a preferable alternative to standard chemical synthesis for creating chiral derivatives. tandfonline.com Another avenue is the development of mechanochemical synthesis methods, which can reduce or eliminate the need for solvents. acs.org For instance, a green and effective preparation of α-hydroxyphosphonates has been demonstrated using ecocatalysis, highlighting the potential for biosourced catalysts in phosphonate (B1237965) synthesis. mdpi.com Furthermore, research into synthetic biology is paving the way for producing glyphosate (B1671968) precursors through engineered microbial pathways, which could be adapted for its ester derivatives. agropages.com

Synthesis ApproachKey FeaturesPotential Advantages
Biocatalysis Use of enzymes or whole-cell microorganisms. tandfonline.comHigh selectivity, mild reaction conditions, reduced waste.
Mechanochemistry Solvent-free or low-solvent reactions. acs.orgReduced environmental impact, potential for new reactivities.
Green Catalysis Employment of biodegradable or reusable catalysts. mdpi.commdpi.comLower catalyst toxicity, improved process sustainability.
Synthetic Biology Engineered microbial pathways for precursor synthesis. agropages.comUse of renewable feedstocks, potential for cost-effective production.

Exploration of New Biological Targets and Mechanistic Insights (Non-Clinical)

Phosphonates are recognized for their ability to act as structural mimics of natural phosphates and carboxylic acids, allowing them to function as potent enzyme inhibitors. researchgate.neteurekaselect.comnih.gov While the herbicidal activity of the parent compound is well-known, this compound and its derivatives represent a treasure trove for exploring new, non-clinical biological targets.

Future research will likely focus on designing phosphonate-based inhibitors for a wide range of enzymes. researchgate.net These compounds can serve as valuable tools for studying enzyme mechanisms and metabolic pathways. For example, they can be designed to mimic the tetrahedral transition states of enzymatic reactions, leading to tight-binding inhibition. researchgate.net The stable carbon-phosphorus bond makes them resistant to hydrolysis, a key advantage over their phosphate (B84403) counterparts. eurekaselect.com Researchers are investigating phosphonate derivatives as inhibitors of enzymes involved in amino acid metabolism, as well as viral DNA polymerases and phosphatases. researchgate.neteurekaselect.com The exploration of Cα,α-disubstituted cyclic derivatives of N-(phosphonomethyl) glycine (B1666218) has already shown cytotoxicity against human tumor cell lines in vitro, suggesting potential for developing research probes to study cancer biology. nih.gov

Advanced Material Applications and Supramolecular Chemistry

The phosphonate group in this compound is an excellent ligand for coordinating with metal ions, opening up a vast field of research in materials science and supramolecular chemistry. uoc.gr A significant area of emerging research is the use of phosphonates in the construction of Metal-Organic Frameworks (MOFs). nih.govd-nb.info Phosphonate-based MOFs are known for their high thermal and chemical stability, which is often superior to that of their carboxylate-based counterparts. nih.gov

These materials exhibit a range of interesting properties and potential applications. For example, phosphonate MOFs have been investigated as semiconductors and for their magnetic properties. d-nb.info The structural diversity of metal phosphonate frameworks allows for the tuning of their porous architecture, making them suitable for applications in gas storage and separation. uoc.gr Furthermore, the development of nanoporous iron phosphonate-based MOFs has shown promise for use as anode materials in lithium-ion batteries. rsc.org The ability of the phosphonate group to participate in extensive hydrogen bonding also makes these compounds interesting building blocks for creating one-, two-, and three-dimensional supramolecular networks. uoc.gr

Material TypeKey PropertiesPotential Research Applications
Metal-Organic Frameworks (MOFs) High porosity, thermal and chemical stability. nih.govd-nb.infoGas storage, catalysis, semiconductors. d-nb.info
Coordination Polymers Diverse structural motifs (1D, 2D, 3D). uoc.grMagnetic materials, luminescent sensors.
Nanoporous Materials High surface area, defined pore sizes. rsc.orgBattery electrodes, selective adsorption. rsc.org

Integration of Computational and Experimental Approaches in Research

The synergy between computational modeling and experimental research is becoming increasingly crucial for advancing our understanding of complex chemical systems. In the context of this compound, computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights that complement experimental findings.

DFT calculations can be used to predict the electronic structure and reactivity of the molecule, aiding in the design of new synthetic routes and the understanding of its coordination chemistry with metals in MOFs. d-nb.info MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules. nih.govresearchgate.netnih.gov For example, simulations can help elucidate the mechanisms of enzyme inhibition by providing an atomic-level view of the inhibitor binding to the active site. Furthermore, computational approaches can be used to screen libraries of virtual derivatives for desired properties, thereby prioritizing experimental efforts. The integration of these computational tools with experimental techniques like X-ray crystallography and NMR spectroscopy will undoubtedly accelerate the pace of discovery in all areas of research involving this compound. escholarship.orgrsc.org

Expanding the Scope of Derivatives for Specific Research Purposes

The chemical structure of this compound offers multiple sites for modification, allowing for the synthesis of a wide range of derivatives with tailored properties for specific research applications. By altering the ester groups on the phosphorus atom, modifying the glycine backbone, or introducing substituents on the methylene (B1212753) bridge, researchers can fine-tune the compound's steric and electronic characteristics.

The synthesis of C-substituted derivatives of N-phosphonomethylglycine has been explored to modulate biological activity. researchgate.net For instance, the introduction of aryl groups can influence the compound's interactions with biological targets. Research has also focused on creating N-substituted glycine derivatives to explore properties like lipophilicity, which can be crucial for their behavior in biological systems or as ligands in coordination chemistry. nih.gov The development of novel N-(phosphonomethyl) glycine derivatives, including cyclic analogs, has demonstrated that structural modifications can lead to interesting biological activities in non-clinical settings, such as triggering apoptotic cell death in specific cell lines. nih.gov The creation of such derivative libraries is essential for structure-activity relationship (SAR) studies, which are fundamental to understanding how chemical structure dictates function, whether in the context of enzyme inhibition or the design of new materials. researchgate.netnih.gov

Q & A

Q. What are the established synthetic routes for N-[(Diethoxyphosphoryl)methyl]glycine, and how can reaction conditions be optimized for purity?

Methodological Answer: Synthesis typically involves radical-initiated copolymerization or functionalization of glycine derivatives with diethyl phosphonate groups. Key steps include:

  • Protection of the glycine backbone using anhydrous solvents (e.g., dichloromethane) and bases to prevent side reactions.
  • Phosphorylation via reactions with diethyl(acryloyloxymethyl) phosphonate (DEAMP) or similar phosphorus-bearing monomers under controlled temperatures (60–80°C) .
  • Purification using column chromatography or recrystallization to achieve >95% purity. Optimization involves adjusting solvent polarity and reaction time to minimize byproducts like unreacted phosphonate esters .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ³¹P NMR confirm the presence of diethoxyphosphoryl and glycine moieties. For example, the ³¹P NMR peak at δ 20–25 ppm indicates successful phosphorylation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 255.1) and detects trace impurities .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability by measuring mass loss at 200–300°C, critical for applications in polymer matrices .

Advanced Research Questions

Q. How do cooperative P–N interactions influence the compound’s thermal stability and combustion properties in polymer matrices?

Methodological Answer: When incorporated into styrenic polymers, this compound exhibits P–N synergistic effects:

  • Thermal Stability : TGA shows a 40–50°C increase in decomposition onset compared to unmodified polystyrene. The phosphoryl group acts as a char-forming agent, while the glycine nitrogen enhances gas-phase radical scavenging .
  • Combustion Resistance : Cone calorimetry reveals a 30% reduction in peak heat release rate (pHRR) due to phosphorus-mediated condensed-phase reactions and nitrogen-driven flame inhibition .
    Experimental Design Tip: Use ter-polymerization with maleimide (MI) to amplify P–N interactions, monitored via FTIR for covalent bonding .

Q. How can researchers resolve contradictions in reported thermal decomposition data across studies?

Methodological Answer: Discrepancies often arise from:

  • Sample Purity : Impurities (e.g., residual solvents) lower decomposition temperatures. Validate purity via HPLC before TGA .
  • Heating Rate Variations : Standardize heating rates (e.g., 10°C/min) to ensure comparable data. Slower rates (~5°C/min) may reveal intermediate decomposition steps missed in faster scans .
  • Atmosphere Effects : Conduct TGA under both nitrogen and air to differentiate oxidative vs. pyrolytic pathways .

Q. What strategies optimize the compound’s bioactivity in pharmacological studies?

Methodological Answer:

  • Structural Modifications : Introduce sulfonyl or trifluoromethyl groups to enhance binding to biological targets (e.g., cyclooxygenase enzymes). For example, methylsulfonyl analogs show improved anti-inflammatory activity .
  • Prodrug Design : Convert the glycine carboxyl group to an ester (e.g., methyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • In Silico Screening : Use molecular docking to predict interactions with targets like HIV protease or bacterial enzymes, guided by analogs in PubChem .

Q. How does the compound’s stereochemistry impact its reactivity in peptide synthesis?

Methodological Answer:

  • Chiral Centers : The phosphoryl group’s configuration influences coupling efficiency. Use chiral HPLC to isolate enantiomers and test their reactivity in solid-phase peptide synthesis (SPPS) .
  • Protection/Deprotection : Boc (tert-butoxycarbonyl) protection of the amino group prevents unwanted side reactions during glycine activation (e.g., via HOBt/EDCI) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally similar analogs?

Methodological Answer:

  • Functional Group Positioning : Minor changes (e.g., para vs. meta substitution on phenyl rings) drastically alter binding affinity. Compare IC₅₀ values across analogs using standardized enzyme inhibition assays .
  • Solubility Differences : Poor aqueous solubility of hydrophobic analogs (e.g., octyl derivatives) may lead to underestimated in vitro activity. Use DMSO carriers with <1% concentration to avoid cytotoxicity artifacts .

Emerging Research Directions

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) with catalytic properties?

Methodological Answer:

  • MOF Synthesis : React the phosphoryl group with transition metals (e.g., Zn²⁺ or Cu²⁺) under solvothermal conditions. Characterize porosity via BET analysis and test catalytic activity in hydrolysis reactions .
  • Coordination Studies : Use X-ray crystallography to map metal-ligand interactions, focusing on the glycine nitrogen’s chelation capacity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.